molecular formula C10H10FN3 B186174 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 142027-06-3

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B186174
M. Wt: 191.2 g/mol
InChI Key: SNBMBGHZPHKNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as FM-Pyrazol, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazol-based scaffold that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism Of Action

The mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that its biological activities are due to its ability to inhibit the activity of various enzymes, including COX-2 and 5-LOX. By inhibiting these enzymes, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can reduce the production of inflammatory mediators and induce apoptosis in cancer cells. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.

Biochemical And Physiological Effects

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can inhibit the activity of COX-2 and 5-LOX, which are involved in the inflammatory response. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice. In addition, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.

Advantages And Limitations For Lab Experiments

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are also some limitations to using 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine in lab experiments. For example, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine. One potential area of investigation is the development of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives with improved pharmacokinetic properties. Another area of research is the evaluation of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine in animal models of inflammation, cancer, and diabetes. Additionally, the mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine needs to be further elucidated to fully understand its biological activities. Finally, the potential of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine as a lead compound for drug discovery and development needs to be explored further.
In conclusion, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction sequence. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments, but there are also some limitations to using it. Future research directions include the development of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives with improved pharmacokinetic properties, evaluation in animal models, elucidation of its mechanism of action, and exploration of its potential as a lead compound for drug discovery and development.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction sequence. The starting material for the synthesis is 4-fluoroaniline, which is reacted with ethyl acetoacetate in the presence of a base to form the corresponding pyrazoline intermediate. This intermediate is then cyclized using hydrazine hydrate to form the pyrazolone ring. The final step involves the introduction of a methyl group onto the pyrazolone ring using diazomethane. The overall synthesis is shown in Figure 1.

Scientific Research Applications

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In particular, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice.

properties

IUPAC Name

5-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMBGHZPHKNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine

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